
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile is a heterocyclic organic compound It is characterized by the presence of chlorine atoms at positions 2 and 4, a tetrahydroquinoline ring, and a nitrile group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-dichloro-5,6,7,8-tetrahydro-7-phenylmethyl-pyrido[3,4-d]pyrimidine
Uniqueness
2,4-dichloro-5,6,7,8-tetrahydro-7-methyl-3-Quinolinecarbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.
Propiedades
Fórmula molecular |
C11H10Cl2N2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10Cl2N2/c1-6-2-3-7-9(4-6)15-11(13)8(5-14)10(7)12/h6H,2-4H2,1H3 |
Clave InChI |
KWBCZKYTQOAAJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)N=C(C(=C2Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


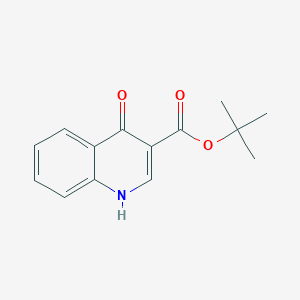
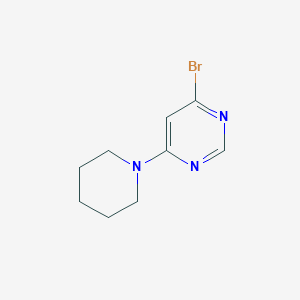
![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
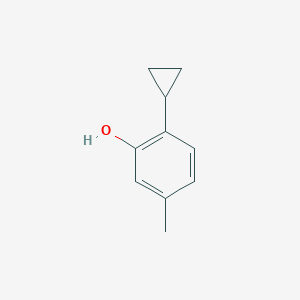

![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
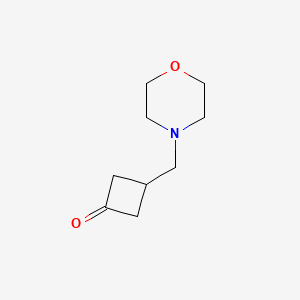
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
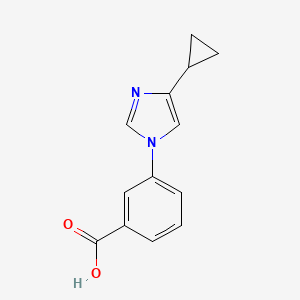
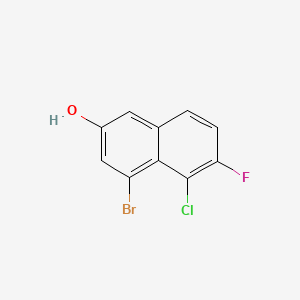
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)

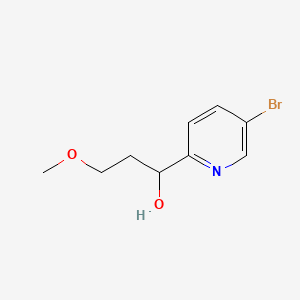
![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)
